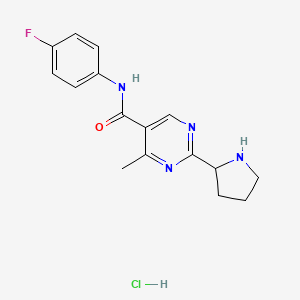
N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as NMR spectroscopy. For instance, a related compound, “6-(5-((4-fluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinic acid”, has been characterized using 1H NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point and solubility. For a related compound, “6-(5-((4-fluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinic acid”, the melting point is reported to be 290–291 °C .Wissenschaftliche Forschungsanwendungen
Transcription Factor Inhibition
N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride has been associated with inhibiting transcription factors. For instance, compounds structurally related to this chemical were studied for their inhibitory effects on NF-kappaB and AP-1 transcription factors, crucial elements in inflammatory and immune responses. These investigations focused on optimizing oral bioavailability and understanding the critical structural components for activity, noting the importance of specific substitutions on the pyrimidine ring for maintaining biological activity (Palanki et al., 2000).
Receptor Antagonism
The compound and its analogs have also been explored for their potential as receptor antagonists. For instance, studies have synthesized and evaluated derivatives for their potency and selectivity as 5-HT2 receptor antagonists. These efforts led to the identification of compounds with significant affinity and selectivity for 5-HT2 receptors, highlighting their potential in pharmacological applications (Fujio et al., 2000).
Molecular Synthesis and Modification
Chemical modification of the pyridine moiety of molecules related to N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride has been explored to enhance biological properties, such as analgesic effects. These studies involved intricate synthesis processes and structural confirmation through various analytical methods, underscoring the compound's role in advancing synthetic chemistry and drug development (Ukrainets et al., 2015).
Non-linear Optical (NLO) Properties and Molecular Docking
Compounds structurally related to N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride have been synthesized and characterized, with a focus on their non-linear optical properties and molecular docking analyses. These studies contribute to a better understanding of the compound's potential applications in material science and its interactions with biological targets (Jayarajan et al., 2019).
Anticancer Activity
Derivatives of the compound have demonstrated inhibition on the proliferation of certain cancer cell lines, suggesting potential applications in cancer treatment. These findings are supported by studies that confirm the structure and assess the biological activity of the synthesized compounds (Liu et al., 2016).
Electrophoretic Separation and Quality Control
The compound and its related substances have been used in studies focusing on nonaqueous capillary electrophoretic separation, highlighting its utility in analytical chemistry for quality control purposes (Ye et al., 2012).
Wirkmechanismus
Target of Action
The primary targets of N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride are kinases, specifically SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and MYLK (Myosin light chain kinase) or mutants thereof . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride interacts with its targets by inhibiting the activity of these kinases . This inhibition results in the disruption of the kinases’ normal function, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of SYK, LRRK2, and MYLK by N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride affects various biochemical pathways. For instance, the inhibition of SYK can disrupt the B-cell receptor signaling pathway, while the inhibition of LRRK2 can affect pathways related to Parkinson’s disease . The exact downstream effects depend on the specific kinase being inhibited and the cellular context.
Result of Action
The molecular and cellular effects of N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride’s action are primarily related to its inhibitory effects on its target kinases. By inhibiting these kinases, the compound can disrupt their associated cellular processes, potentially leading to therapeutic effects .
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-methyl-2-pyrrolidin-2-ylpyrimidine-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O.ClH/c1-10-13(9-19-15(20-10)14-3-2-8-18-14)16(22)21-12-6-4-11(17)5-7-12;/h4-7,9,14,18H,2-3,8H2,1H3,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNAYCRMJMBYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=C(C=C2)F)C3CCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



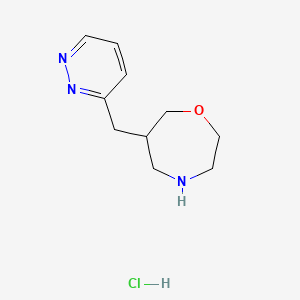
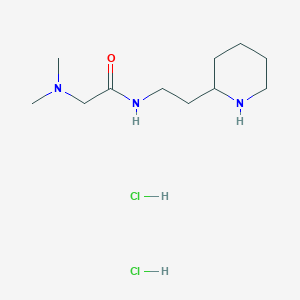
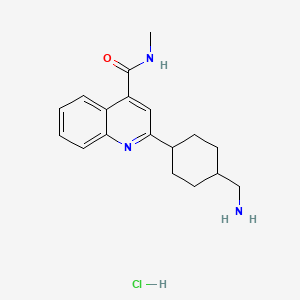

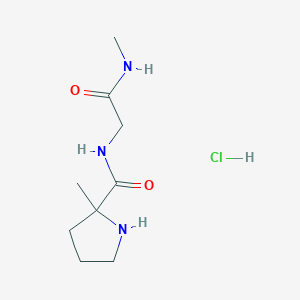
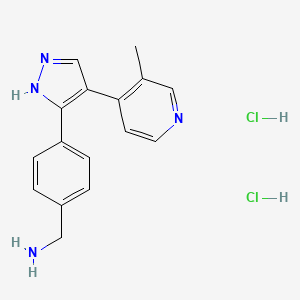

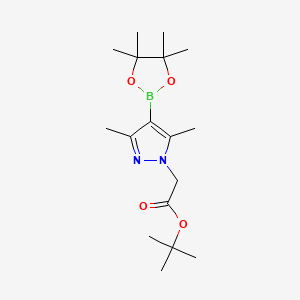
![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid](/img/structure/B1402401.png)
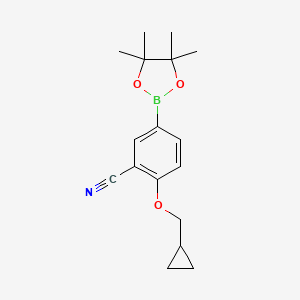
![1-Ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one](/img/structure/B1402403.png)
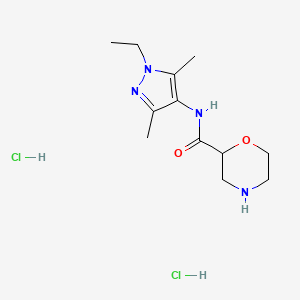
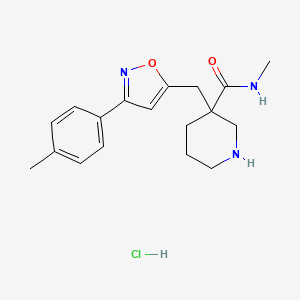
![4-{5-[2-(3,4-Difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402407.png)